molecular formula C19H14N2O2S2 B2503695 N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide CAS No. 883960-40-5

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide

Cat. No.: B2503695
CAS No.: 883960-40-5
M. Wt: 366.45
InChI Key: LMSKQVULHSYFNW-UHFFFAOYSA-N
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Description

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a quinolinone core substituted with a methyl group at position 1, a thiophene ring at position 3, and a thiophene-2-carboxamide moiety at position 2. The quinolinone scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications, while thiophene derivatives are valued for their electronic properties and bioactivity.

Properties

IUPAC Name

N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c1-21-13-7-3-2-6-12(13)17(22)16(14-8-4-10-24-14)18(21)20-19(23)15-9-5-11-25-15/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSKQVULHSYFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene rings. Common reagents used in these reactions include thiophene-2-carboxylic acid, methylamine, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yields, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to its dihydroquinoline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline compounds, and various substituted quinoline and thiophene derivatives

Scientific Research Applications

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through electrophilic and nucleophilic substitution reactions. This property is particularly useful in the development of new materials and pharmaceuticals.

Reaction Mechanisms

Research has utilized N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide to study reaction mechanisms involving quinoline derivatives. The compound can undergo oxidation, reduction, and substitution reactions, providing insights into the reactivity of similar compounds in organic chemistry .

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, this compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. It has been shown to affect various cancer cell lines, including hepatocellular carcinoma and lung cancer cells. The mechanism involves interference with DNA replication and cell division processes, which are critical in tumorigenesis .

Antioxidant Activity

The antioxidant properties of this compound have been explored in the context of oxidative stress-related diseases. Compounds with thiophene rings are known to inhibit lipid peroxidation and free radical formation, suggesting their utility in therapeutic applications .

Development of Advanced Materials

The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic cells. Its ability to form stable thin films can be advantageous in the fabrication of electronic devices .

Pharmaceutical Formulations

Due to its biological activities, this compound is being researched for incorporation into pharmaceutical formulations aimed at treating infections and cancers .

Mechanism of Action

The mechanism of action of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include signal transduction pathways and metabolic processes, which are influenced by the compound’s ability to alter protein function and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other thiophene-containing carboxamides, such as N-(2-nitrophenyl)thiophene-2-carboxamide () and derivatives listed in Pharmacopeial Forum (). Key comparisons include:

Substituent Effects
  • N-(2-nitrophenyl)thiophene-2-carboxamide () substitutes the quinolinone core with a nitro-phenyl group. This nitro group introduces strong electron-withdrawing effects, influencing molecular conformation and intermolecular interactions. In contrast, the target compound’s quinolinone and methyl groups may enhance planarity and hydrophobic interactions.
  • Dihedral Angles: N-(2-nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 13.53° and 8.50° between its benzene and thiophene rings . Similar systems, like N-(2-nitrophenyl)furan-2-carboxamide, show smaller angles (9.71°), indicating that replacing thiophene with furan reduces steric hindrance . The target compound’s quinolinone-thiophene dihedral angles are unreported but likely distinct due to the rigid quinolinone framework.
Crystal Packing and Non-Covalent Interactions
  • N-(2-nitrophenyl)thiophene-2-carboxamide lacks classical hydrogen bonds, relying on weak C–H⋯O/S interactions for crystal stability .

Pharmacological Derivatives ()

Compounds like (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () highlight the versatility of thiophene-ethylamine linkages. However, pharmacological data for these analogues remain sparse, limiting direct comparisons.

Biological Activity

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide is an intriguing compound due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and sources.

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₉H₁₅N₂O₂S₂
  • CAS Number : 883959-05-5
  • Molecular Weight : 357.46 g/mol
  • Structure : The compound features a quinoline core with thiophene and carboxamide functionalities, which contribute to its biological properties.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that thiophene derivatives can inhibit lipid peroxidation and free radical formation, suggesting their potential as antioxidant agents in combating oxidative stress-related diseases .

Anticancer Properties

This compound has been evaluated for its anticancer activity. In vitro studies demonstrate that related compounds possess notable cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-73.03Apoptosis induction
MDA-MB-23111.90Cell cycle arrest (G2/M phase)
A549 (Lung)5.50ROS generation leading to apoptosis

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Some studies suggest that similar compounds may inhibit specific kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Modulation : Compounds have been shown to induce cell cycle arrest at critical checkpoints, preventing cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of thiophene-based compounds:

  • Study on MCF-7 Cells : A study demonstrated that a derivative exhibited an IC₅₀ value of 3.03 µM against MCF-7 cells, significantly lower than standard chemotherapeutics like doxorubicin .
  • Mechanistic Study : Another investigation revealed that the compound could induce apoptosis via mitochondrial pathways, evidenced by increased cytochrome c release and caspase activation .

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